
4-methylbenzene-1,3-diol
Overview
Description
4-Methylbenzene-1,3-diol (IUPAC name: this compound; PubChem CID: 10333) is a dihydroxy aromatic compound with a methyl substituent at the 4-position of the benzene ring. This structural motif confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and a subject of pharmacological interest. The compound’s two hydroxyl groups at positions 1 and 3 enable hydrogen bonding and coordination with metal ions, while the methyl group enhances lipophilicity, influencing its solubility and membrane permeability .
This compound has been utilized in the synthesis of bioactive molecules, including azo-compounds with antimicrobial activity (e.g., 4h and 4i in ) and imino derivatives formed via reactions with nitroso compounds ().
Preparation Methods
Hydroxylation of Toluene Derivatives
One of the most straightforward methods involves the hydroxylation of toluene derivatives. The process generally includes:
- Reagents : Hydrogen peroxide or other oxidizing agents.
- Conditions : Aqueous or organic solvents under acidic or basic conditions.
This method typically yields a mixture of products, necessitating purification steps to isolate 4-methylbenzene-1,3-diol.
Electrophilic Aromatic Substitution
This method utilizes electrophilic aromatic substitution reactions involving toluene:
- Reagents : Bromine or other halogenating agents followed by hydroxylation.
- Conditions : Reaction under controlled temperatures to prevent polysubstitution.
Direct Hydroxylation
Direct hydroxylation of 4-methylphenol using strong oxidizing agents can also be employed:
- Reagents : Sodium hypochlorite or potassium permanganate.
- Conditions : Mild alkaline conditions to facilitate the reaction.
This method is advantageous due to its simplicity and relatively high yield of the desired product.
Synthesis via Resorcinol Derivatives
A more complex but efficient method involves starting from resorcinol derivatives:
- Procedure : Resorcinol is reacted with appropriate alkylating agents under basic conditions.
For instance, a reaction involving resorcinol and tetrahydro-4-pyranon-4-one has been documented, yielding significant amounts of this compound with good purity.
Table 1: Summary of Preparation Methods
Method | Key Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Hydroxylation | Hydrogen peroxide | Aqueous/Organic | Variable | Requires purification |
Electrophilic Aromatic Substitution | Bromine/Halogenating agents | Controlled temperature | Moderate | Risk of polysubstitution |
Direct Hydroxylation | Sodium hypochlorite | Mild alkaline | High | Simple and effective |
Synthesis via Resorcinol Derivatives | Resorcinol + alkylating agents | Basic conditions | High | Complex but efficient |
Research indicates that each method has its advantages and limitations concerning yield, purity, and operational complexity. For example, direct hydroxylation methods tend to provide higher yields but may require careful handling of reagents due to their reactivity. Conversely, electrophilic aromatic substitution can lead to byproducts that complicate purification.
Moreover, studies have shown that variations in reaction conditions (such as temperature and solvent choice) significantly affect the yield and purity of the final product. For instance, using polar solvents often enhances solubility and reactivity but may also lead to unwanted side reactions.
The preparation of this compound can be accomplished through various synthetic routes, each with distinct characteristics and outcomes. The choice of method depends on the desired yield, purity requirements, and available reagents. Ongoing research continues to refine these methods for improved efficiency and sustainability in chemical manufacturing processes.
Chemical Reactions Analysis
Types of Reactions: 4-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to 4-methylcyclohexanediol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methylquinone.
Reduction: 4-Methylcyclohexanediol.
Substitution: 4-Chloromethylresorcinol or 4-Bromomethylresorcinol.
Scientific Research Applications
Pharmaceutical Applications
4-Methylbenzene-1,3-diol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the development of (3'R,4'R)-(+)-cis-khellactone derivatives, which exhibit potent anti-HIV activity by inhibiting the HIV integrase enzyme essential for viral replication.
Case Study: Antiviral Properties
Research has demonstrated that derivatives synthesized from 4-methylresorcinol can effectively inhibit HIV replication. These compounds target critical steps in the viral life cycle, showcasing the compound's potential in antiviral drug development.
Cosmetic Applications
In the cosmetic industry, this compound is valued for its antioxidant and antimicrobial properties. It is incorporated into formulations to enhance skin health and protect against oxidative stress.
Key Benefits:
- Antioxidant Activity : Protects skin cells from damage caused by free radicals.
- Antimicrobial Properties : Exhibits broad-spectrum activity against bacteria and fungi, making it suitable for use in skincare products.
Agrochemical Applications
The compound is also utilized in agrochemicals due to its ability to inhibit specific enzymes in microorganisms. This property makes it a candidate for developing antifungal agents that can protect crops from fungal infections.
Mechanism of Action:
This compound inhibits tyrosine ammonia lyase, an enzyme crucial for the biosynthesis of aromatic amino acids and lignin in certain microorganisms. This disruption hampers their growth and development.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. In medicinal applications, it exerts its effects by disrupting the cell membranes of microorganisms, leading to their death. The hydroxyl groups on the benzene ring play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules .
Comparison with Similar Compounds
Structural Analogues: Alkyl-Substituted Benzene-1,3-diols
The most direct analogues of 4-methylbenzene-1,3-diol are its alkyl-substituted homologs, including 4-ethyl-, 4-propyl-, 4-butyl-, and 4-hexylbenzene-1,3-diol (). These compounds share the dihydroxybenzene core but differ in alkyl chain length, which modulates their biological and physical properties.
Table 1: Key Properties of Alkyl-Substituted Benzene-1,3-diols
Key Findings :
- Lipophilicity : Longer alkyl chains (e.g., hexyl) significantly increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Enzyme Inhibition : 4-Ethyl- and 4-propyl derivatives show stronger inhibition of butyrylcholinesterase (a target in Alzheimer’s disease) compared to the methyl analogue, suggesting chain length optimizes steric and electronic interactions .
- Molecular Organization : In lipid bilayers, 4-heptylbenzene-1,3-diol (C7) interacts with both polar heads and hydrocarbon chains, whereas the methyl derivative (C1) primarily binds to polar regions, affecting drug delivery efficiency ().
Functionalized Derivatives: Arylazo and Heterocyclic Analogues
Substitution with arylazo or heterocyclic groups drastically alters bioactivity. For example:
- 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i): These azo-compounds exhibit exceptional antibacterial activity against S. aureus and L. monocytogenes at low concentrations (3× lower than lead compounds), outperforming alkyl-substituted analogues ().
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) : Incorporation of a thiadiazole ring induces fluorescence properties and aggregation behavior, making it useful in spectroscopic studies ().
Table 2: Bioactivity Comparison of Functionalized Derivatives
Key Findings :
- Antimicrobial Potency : Azo derivatives (4h, 4i) show superior activity due to electron-withdrawing diazenyl groups enhancing target binding.
- Fluorescence Properties : Thiadiazole-substituted derivatives exhibit solvent-dependent aggregation, useful for probing membrane dynamics ().
Biological Activity
4-Methylbenzene-1,3-diol, also known as 4-methylresorcinol, is a phenolic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈O₂ and is characterized by two hydroxyl groups positioned at the 1 and 3 locations on the benzene ring. This unique positioning influences its reactivity and biological interactions.
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C₇H₈O₂ | Two hydroxyl groups; potential antioxidant and antimicrobial properties. |
1,2-Benzenediol (Catechol) | C₆H₆O₂ | Strong antioxidant properties; adjacent hydroxyl groups. |
2-Methylphenol (Cresol) | C₇H₈O | Used as a disinfectant; contains one hydroxyl group. |
Antimicrobial Activity
Research indicates that 4-methylresorcinol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action involves inhibiting the enzyme tyrosine ammonia lyase, crucial for the biosynthesis of aromatic amino acids in certain microorganisms, thereby disrupting their growth and development.
Case Study: Antimicrobial Efficacy
A study demonstrated that 4-methylresorcinol effectively inhibited the growth of several pathogenic bacteria and fungi. The compound was tested against common strains such as Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) that suggest its potential as a natural antimicrobial agent.
Antioxidant Properties
The compound's antioxidant capabilities are attributed to its ability to scavenge free radicals, which can lead to cellular damage. This property is particularly valuable in preventing oxidative stress-related diseases.
The antioxidant activity of this compound is primarily due to its hydroxyl groups, which can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Regulatory Role in Cellular Processes
Recent studies have highlighted the role of this compound in regulating cellular processes such as chemotactic cell aggregation and spore maturation in Dictyostelium discoideum. The compound influences gene expression related to the cAMP signaling pathway during early development stages, showcasing its significance in developmental biology .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various fields:
- Pharmaceuticals: As an antimicrobial agent in formulations.
- Cosmetics: Due to its antioxidant properties, it may be used in skincare products aimed at reducing oxidative stress.
- Food Industry: Its antimicrobial properties could help in preserving food products.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-methylbenzene-1,3-diol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common routes include hydroxylation of 4-methyltoluene derivatives using acidic or enzymatic catalysts. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalyst loading (e.g., 5–10 mol% FeCl₃) to minimize by-products like quinones. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Use a combination of:
- ¹³C NMR : Peaks at δ ~150 ppm (C-OH) and δ ~20 ppm (methyl group) confirm substitution patterns .
- HPLC-MS : Retention time and molecular ion [M+H]⁺ at m/z 125.1 validate purity and molecular weight .
- FT-IR : O-H stretch (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm diol and aromatic moieties .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is light-sensitive and prone to oxidation. Store in amber vials under inert gas (N₂/Ar) at 4°C. Monitor degradation via periodic HPLC analysis; discard if purity drops below 95% .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and predicted ¹³C NMR spectra of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate chemical shifts. Compare with experimental data (e.g., δC deviations >2 ppm suggest structural misassignment). Peer validation via databases like CSEARCH ensures reproducibility .
Q. What reaction mechanisms explain the formation of imino derivatives from this compound and nitroso compounds?
- Methodological Answer : Nitroso compounds undergo electrophilic substitution at the para-methyl position of this compound, followed by dehydration to form Schiff bases (e.g., 4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol). Characterize intermediates via LC-MS and monitor kinetics using UV-Vis spectroscopy at λ = 450 nm .
Q. How can this compound derivatives be tailored for biological activity studies, and what in vitro assays are suitable?
- Methodological Answer : Introduce substituents (e.g., alkyl chains, halogens) via Friedel-Crafts alkylation or Ullmann coupling. Test antimicrobial activity using broth microdilution assays (MIC values) or anticancer potential via MTT assays on cancer cell lines (e.g., P-388 murine leukemia) .
Q. How should researchers address contradictory spectral data in structural elucidation of this compound analogs?
- Methodological Answer : Cross-validate using:
Properties
IUPAC Name |
4-methylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDIAAMUCQQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060092 | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-73-1 | |
Record name | 4-Methylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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